Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorinated pyridine ring, an isoxazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorinated Pyridine Intermediate: The starting material, 3-fluoropyridine, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Construction of the Isoxazole Ring: The intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often involves the use of reagents such as hydroxylamine and acetic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as amines or thiols.
Scientific Research Applications
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorinated pyridine ring and isoxazole moiety are believed to play key roles in its biological activity. These structural features allow the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-Pyridyl)-5-methylisoxazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic acid: The free carboxylic acid form, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11FN2O3 |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
ethyl 3-(3-fluoropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11FN2O3/c1-3-17-12(16)9-7(2)18-15-11(9)10-8(13)5-4-6-14-10/h4-6H,3H2,1-2H3 |
InChI Key |
XIILTLKJLHIGLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=N2)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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